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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817

An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding
of the effects of 20(R)-Notoginsenoside R2 (NGR2) on angiogenesis. NGR2, a prominent
active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic
properties in both in vitro and in vivo models. This document is intended for researchers,
scientists, and drug development professionals interested in the therapeutic potential of NGR2
in diseases characterized by pathological angiogenesis.

Core Findings: Inhibition of Angiogenesis via the
Rapl1GAP/PI3K/Akt Signhaling Pathway

Recent research has elucidated that 20(R)-Notoginsenoside R2 exerts its anti-angiogenic
effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The
primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling
pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECSs) have shown
that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like
structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance
intracellular glycolysis in pHUVECSs.[1][2] In vivo experiments in rat models have corroborated
these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the
colonic mucosa and microvessels, along with increased vascular permeability.[1][2]
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The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K
inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic
effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in
pHUVECS, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's
mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on
the effects of 20(R)-Notoginsenoside R2 on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells
(PHUVECS)

Fold
Parameter Treatment Group Result

ChangelPercentage

I Dose-dependent

Cell Viability NGR2 Decreased )

reduction
Cell Proliferation NGR2 Inhibited Significant inhibition
Tube Formation NGR2 Reduced Significant reduction

) Increased pyruvate

Intracellular Glycolysis NGR2 Enhanced ) )

and lactic acid
p-Akt Expression NGR2 Decreased Significant reduction

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model
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Parameter

Treatment Group

Result

Observation

Significant induction of

Colonic Mucosa NGR2 Inflammatory Injuries o
injuries
) o Significant induction of
Microvessels NGR2 Inflammatory Injuries S
injuries
N Dose-dependent
Mucosal Permeability NGR2 Increased )
increase
N Dose-dependent
Vascular Permeability NGR2 Increased )
increase
Serum '
Correlated with
VEGFA165/VEGFA12  NGR2 Increased , .
) increased permeability
1 Ratio
RaplGAP Protein Significantly higher in
_ NGR2 Increased
Expression treatment groups
TSP1 Protein Significantly higher in
NGR2 Increased

Expression

treatment groups

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration

in rats.[1][2]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the anti-

angiogenic effects of 20(R)-Notoginsenoside R2.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical

step in angiogenesis.

Materials:

¢ Primary Human Umbilical Vein Endothelial Cells (pHUVECS)
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Endothelial Cell Growth Medium

Basement Membrane Matrix (e.g., Matrigel®)
20(R)-Notoginsenoside R2 (various concentrations)
96-well plates

Incubator (37°C, 5% CO2)

Inverted microscope with imaging capabilities

Protocol:

Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 pL of the matrix into
each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for
solidification.

Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a
concentration of 1.5-3 x 10”5 cells/mL.

Treatment: Add 20(R)-Notoginsenoside R2 to the cell suspension at the desired final
concentrations.

Incubation: Gently add 150 pL of the cell suspension containing the treatment to each matrix-
coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

Visualization and Quantification: Observe the formation of tube-like structures using an
inverted microscope. Capture images and quantify the extent of tube formation by measuring
parameters such as total tube length, number of junctions, and number of loops using
appropriate imaging software.

In Vivo Rat Model of Angiogenesis

This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

Animal Model:
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e Sprague-Dawley rats

Treatment:

e 20(R)-Notoginsenoside R2 was administered to rats by intragastric administration for 7
consecutive days at varying doses (e.g., low, medium, high). A control group received a
vehicle.

Assessments:

Histopathology: At the end of the treatment period, colon tissues were collected, fixed in
formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin
(H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under
a microscope.

Vascular Permeability: Vascular permeability was evaluated by measuring the vascular
leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific
circulation time, the dye was extracted from the colon tissue and quantified
spectrophotometrically.

Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the
transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).

Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates
were prepared. The expression levels of key proteins such as RaplGAP, TSP1, VEGFR2,
and phosphorylated VEGFR2 were determined by Western blotting.

Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum
levels of pro-inflammatory cytokines (e.g., IL-6, TNF-a), anti-inflammatory cytokines (e.g., IL-
4, 1L-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and
experimental workflows described in this guide.
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Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the
PI3K/Akt pathway.
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Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.
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Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis
in a rat model.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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